4-(benzenesulfonyl)-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

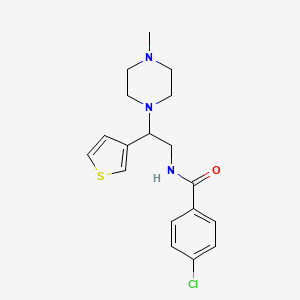

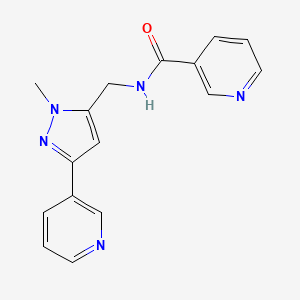

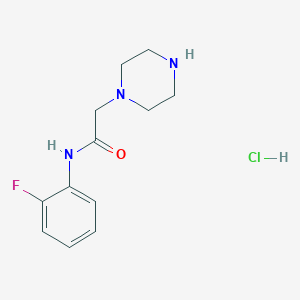

This compound contains several functional groups including a benzene ring, a sulfonyl group, a thiophene ring, an oxazole ring, and an amine group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electron-donating amine group and electron-withdrawing sulfonyl group could create interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating amine group and the electron-withdrawing sulfonyl group. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and amine groups could make this compound soluble in polar solvents .Applications De Recherche Scientifique

C-H Imidation and Aminobromination of Heterocycles

One significant application involves the practical C-H imidation of five-membered heterocycles and the first dual C-H bond aminobromination of thiophenes under metal-free conditions, supporting the radical pathway of the reactions. This approach is crucial for developing novel heterocyclic compounds with potential pharmaceutical applications (Sun et al., 2019).

Development of Benzenesulfonic Acid Derivatives

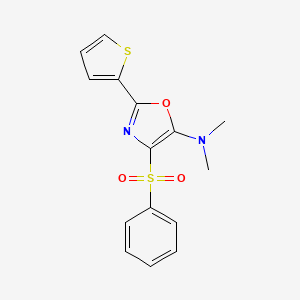

Another study focused on the condensation of 4-chlorosulfonyl- and 4-fluorosulfonyl-benzoyl chlorides with p-dimethylamino-α-aminoacetophenone, leading to 4-(5-dimethylaminophenyl-2-oxazolyl)benzenesulfonyl halides. These compounds exhibit spectral and luminescence properties, demonstrating the sulfonyl group's ability to transmit electronic effects, which is essential for developing materials with specific optical properties (Fedyunyaeva & Shershukov, 1993).

Biochemical Evaluation of Benzenesulfonamides

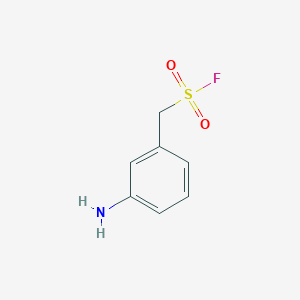

Investigations into N-(4-phenylthiazol-2-yl)benzenesulfonamides revealed their high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. This pathway is significant in the pathophysiology of neuronal injury, highlighting these compounds' potential as therapeutic agents (Röver et al., 1997).

Application in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides have been used as key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds. This method is crucial for high-throughput synthesis of complex molecules, offering a versatile tool for drug discovery and materials science (Fülöpová & Soural, 2015).

Novel Synthetic Approaches

A novel synthetic approach to poly(p-benzenesulfonamide) via self-polycondensation under mild conditions has been developed. This technique allows for the production of polymers with potential applications in materials science, particularly in the development of novel polymeric materials with specific properties (Saegusa et al., 1987).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that similar compounds have been shown to targetBeta-lactamase in Escherichia coli . Beta-lactamase is an enzyme that provides multi-resistance to bacteria against beta-lactam antibiotics.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes of the organism .

Biochemical Pathways

Thiophene-based analogs have been shown to have a variety of biological effects, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been shown to have various pharmacokinetic properties .

Result of Action

Similar compounds have been shown to have various biological effects, including antimicrobial and antioxidant activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds, pH levels, temperature, and light exposure can all potentially impact the compound’s effectiveness .

Propriétés

IUPAC Name |

4-(benzenesulfonyl)-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-17(2)15-14(16-13(20-15)12-9-6-10-21-12)22(18,19)11-7-4-3-5-8-11/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTWITULKIDDRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzenesulfonyl)-N,N-dimethyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[1H-2-benzofuran-3,4'-cyclohexane]-1'-amine;hydrochloride](/img/structure/B2882356.png)

![1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2882358.png)

![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one](/img/structure/B2882360.png)

![1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2882370.png)

![[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2882371.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882373.png)